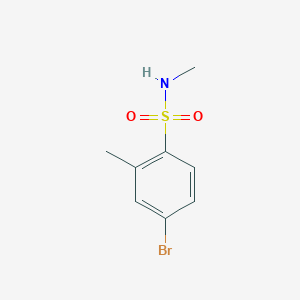

4-bromo-N,2-dimethylbenzenesulfonamide

Description

General Context of Substituted Benzenesulfonamides in Academic Inquiry

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, primarily due to their wide range of biological activities. The sulfonamide functional group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Historically, this class of compounds gained prominence with the discovery of sulfonamide antibiotics, the first class of synthetic drugs effective against bacterial infections. Their mechanism of action, typically involving the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, has been a subject of extensive study.

Beyond their antimicrobial properties, benzenesulfonamide (B165840) derivatives have been investigated for a plethora of other therapeutic applications. Their ability to inhibit carbonic anhydrase, a family of metalloenzymes, has led to their use as diuretics, antiglaucoma agents, and even as potential anticancer and antiobesity drugs. The versatility of the benzenesulfonamide scaffold allows for a high degree of chemical modification, enabling researchers to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects and selectivity. This has made them a favored subject in academic research, focusing on the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR).

Research Significance of Halogenated and N-Substituted Sulfonamide Derivatives

The introduction of halogen atoms and N-substituents to the benzenesulfonamide core significantly influences the compound's physicochemical properties and biological activity. Halogenation, the process of introducing one or more halogen atoms, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, the presence of a bromine atom, as in 4-bromo-N,2-dimethylbenzenesulfonamide, can enhance the compound's potency or confer new biological activities. Research has shown that halogenated sulfonamides can exhibit potent antimicrobial and anticancer properties.

Scope and Research Objectives for this compound

A thorough review of the scientific literature reveals a notable scarcity of specific research focused exclusively on this compound. While the broader classes of substituted benzenesulfonamides, halogenated sulfonamides, and N-substituted sulfonamides are well-documented, this specific isomer appears to be an understudied member of this chemical family. There is a lack of published studies detailing its synthesis, crystallographic structure, or specific biological activities.

Consequently, the primary objective of this article is to provide a comprehensive overview of the chemical and research context in which this compound is situated. Due to the limited availability of direct research on this compound, this article will focus on the established significance and general findings for the broader categories of substituted, halogenated, and N-substituted benzenesulfonamides. By examining the properties and applications of closely related analogs, we can infer the potential areas of interest for future research into this compound. This article will, therefore, serve as a foundational reference, highlighting the research gap and suggesting potential avenues for the investigation of this specific chemical entity.

To illustrate the type of data typically collected for such compounds, the following tables provide information on a closely related isomer, 4-bromo-N,N-dimethylbenzenesulfonamide , and other representative benzenesulfonamide derivatives.

Table 1: Physicochemical Properties of 4-bromo-N,N-dimethylbenzenesulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10BrNO2S | PubChem nih.gov |

| Molecular Weight | 264.14 g/mol | PubChem nih.gov |

| IUPAC Name | 4-bromo-N,N-dimethylbenzenesulfonamide | PubChem nih.gov |

| CAS Number | 707-60-8 | PubChem nih.gov |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)Br | PubChem nih.gov |

Table 2: Representative Substituted Benzenesulfonamides and their Research Context

| Compound Name | Substitution Pattern | Research Context |

|---|---|---|

| Sulfanilamide | 4-amino | Foundational sulfonamide antibiotic |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl) | Carbonic anhydrase inhibitor, used as a diuretic and for glaucoma |

| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | Selective COX-2 inhibitor, anti-inflammatory drug |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWBISITAAKXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Bromo N,2 Dimethylbenzenesulfonamide and Analogues

Established Synthetic Pathways to Benzenesulfonamide (B165840) Cores

The benzenesulfonamide moiety is a cornerstone in the synthesis of a vast array of organic compounds. Its preparation is well-documented, with several reliable methods for constructing the sulfur-nitrogen bond.

Classical Sulfonylation Reactions

The synthesis of the benzenesulfonamide core typically commences with the preparation of a benzenesulfonyl chloride intermediate. A prevalent method is the electrophilic aromatic substitution of a suitable benzene (B151609) derivative with a sulfonating agent. For the synthesis of a 2-methylbenzenesulfonamide precursor, o-xylene (B151617) or 2-methylanisole (B146520) can serve as starting materials. The chlorosulfonation of toluene, for instance, is a common industrial process.

Another established route to benzenesulfonyl chlorides involves the reaction of sodium benzenesulfonates with phosphorus pentachloride or phosphorus oxychloride. These reactions, while effective, often require elevated temperatures. The choice of method depends on the availability of starting materials and the scale of the reaction.

Amidation Approaches

Once the benzenesulfonyl chloride is obtained, the subsequent step is amidation to form the sulfonamide. The classical approach involves the reaction of the sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. In the context of synthesizing 4-bromo-N,2-dimethylbenzenesulfonamide, 4-bromo-2-methylbenzenesulfonyl chloride would be reacted with dimethylamine.

Modern advancements in amidation chemistry offer alternatives to the use of sulfonyl chlorides. For example, sulfonyl fluorides have emerged as valuable substrates for amidation reactions, often exhibiting greater stability and selectivity. Catalytic methods for the amidation of sulfonyl fluorides and fluorosulfates have been developed, providing high yields under mild conditions.

Targeted Bromination Methodologies

The introduction of a bromine atom onto the benzene ring or the sulfonamide nitrogen requires specific and controlled reaction conditions to ensure the desired regioselectivity and to avoid unwanted side reactions.

Regioselective Aromatic Bromination

The regioselectivity of the bromination of the aromatic ring is dictated by the directing effects of the substituents already present. In the case of a 2-methylbenzenesulfonamide derivative, both the methyl group and the sulfonamide group are ortho-, para-directing. The methyl group is an activating group, while the sulfonamido group is a deactivating group. The interplay of these electronic effects, along with steric considerations, will determine the position of bromination. For the synthesis of this compound, bromination is desired at the 4-position, which is para to the methyl group and meta to the sulfonamide group if the sulfonamide is considered to be at position 1. However, if the methyl group is at position 2, the 4-position is para to the methyl group and ortho to the sulfonamide group.

Common reagents for electrophilic aromatic bromination include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). The choice of solvent and reaction temperature can also influence the outcome of the reaction. For instance, the bromination of N,N-dimethyl-p-toluenesulfonamide with NBS in concentrated sulfuric acid has been shown to produce the corresponding 3-bromo derivative, highlighting the importance of reaction conditions in directing the substitution. researchgate.net

| Reagent/System | Substrate Type | Selectivity | Reference |

| N-bromosuccinimide (NBS)/Silica gel | Phenols | para-selective | nih.gov |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide | Aromatic compounds | para-selective | organic-chemistry.org |

| Br₂/SO₂Cl₂/Zeolite | Chlorobenzene | para-selective | researchgate.net |

N-Bromination in Sulfonamide Synthesis

While the target compound features a C-bromo bond, the study of N-bromination is relevant to the broader chemistry of sulfonamides. N-halosulfonamides are useful reagents in organic synthesis. The formation of an N-bromo sulfonamide can be achieved by treating a primary or secondary sulfonamide with a suitable brominating agent. Reagents such as N-bromosuccinimide (NBS) or N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide) can be employed for this purpose. researchgate.netasianpubs.org These N-bromo derivatives can then be used in various transformations, including the bromination of other substrates.

N-Alkylation and N-Functionalization Techniques

The final step in the synthesis of this compound is the introduction of two methyl groups onto the sulfonamide nitrogen.

A traditional method for N-alkylation involves the reaction of a primary sulfonamide with an alkyl halide, such as methyl iodide, in the presence of a base. nih.gov This can be carried out as an extractive alkylation, where a phase-transfer catalyst facilitates the reaction between the sulfonamide anion in an aqueous phase and the alkylating agent in an organic phase. nih.gov

More contemporary and efficient methods for N-alkylation have been developed. Catalytic approaches, such as the "borrowing hydrogen" methodology, utilize alcohols as alkylating agents, with water as the only byproduct, offering a greener alternative. acs.org Transition metal catalysts, including those based on iridium or manganese, have been shown to be effective for the N-alkylation of sulfonamides with a variety of alcohols. acs.orgnih.gov Furthermore, reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) have been investigated as methylating agents for NH-containing compounds, including sulfonamides. researchgate.net Zirconium-catalyzed reductive sulfonamidation of amides also provides a pathway for the site-selective N-alkylation of sulfonamides. acs.orgnih.gov

| Method | Alkylating Agent | Catalyst/Conditions | Reference |

| Extractive Alkylation | Methyl iodide | Tetrabutylammonium | nih.gov |

| Borrowing Hydrogen | Alcohols | [Cp*IrCl₂]₂/t-BuOK | nih.gov |

| Borrowing Hydrogen | Alcohols | Mn(I) PNP pincer precatalyst | acs.org |

| Reductive Sulfonamidation | Amides | Cp₂ZrCl₂/hydrosilane | acs.orgnih.gov |

| Direct Methylation | DMF-DMA | Heat | researchgate.net |

Advanced Catalytic Syntheses of Sulfonamide Compounds

The synthesis of sulfonamides has been significantly advanced through the development of catalytic reactions that facilitate the formation of the crucial carbon-nitrogen (C-N) or sulfur-nitrogen (S-N) bond. These methods often supplant classical approaches, which typically involve the reaction of sulfonyl chlorides with amines—a process that can be limited by the availability and stability of the sulfonyl chloride precursors. thieme-connect.com

Metal-Mediated Coupling Reactions (e.g., Copper, Palladium)

Transition-metal catalysis, particularly using copper and palladium, has become a cornerstone for the synthesis of N-aryl sulfonamides. These methods offer a direct route to couple sulfonamides with aryl partners, such as aryl halides or boronic acids.

Copper-Catalyzed N-Arylation: Copper-catalyzed cross-coupling reactions represent a cost-effective and powerful tool for forming N-aryl sulfonamides. thieme-connect.com These reactions, often referred to as Ullmann-type or Chan-Evans-Lam couplings, can join sulfonamides with aryl halides or arylboronic acids. nih.govrsc.org Significant progress has been made in developing ligand-free systems that can be performed in environmentally benign solvents like water, under aerobic conditions. thieme-connect.comorganic-chemistry.org For instance, the combination of a copper salt, such as Cu(OAc)₂, with a base like K₂CO₃ in water has proven effective for the N-arylation of various sulfonamides with arylboronic acids, accommodating a range of electronic and steric demands on the substrates. organic-chemistry.org While many protocols require elevated temperatures, they avoid the use of expensive and often toxic ligands. nih.govresearchgate.net

Palladium-Catalyzed N-Arylation: Palladium catalysts are highly efficient for C-N cross-coupling reactions (Buchwald-Hartwig amination) and have been extensively applied to sulfonamide synthesis. acs.org These systems typically employ a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a phosphine (B1218219) ligand (e.g., Xantphos, SPhos) to couple sulfonamides with aryl halides (bromides, chlorides, iodides) or triflates. acs.orgtandfonline.com Palladium nanoparticles have also emerged as a reusable catalytic system for the N-arylation of sulfonamides under mild conditions. tandfonline.com A notable palladium-catalyzed process involves the chlorosulfonylation of arylboronic acids to generate arylsulfonyl chloride intermediates in situ, which can then be reacted with an amine in a one-pot procedure to yield the final sulfonamide. nih.gov This approach allows for the convergent synthesis of sulfonamides by varying both the aryl and amine components. nih.gov

Table 1: Examples of Metal-Mediated Sulfonamide Synthesis

| Catalyst System | Substrate 1 | Substrate 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂·H₂O | Sulfonamide | Arylboronic Acid | K₂CO₃, Water, Reflux | N-Aryl Sulfonamide | organic-chemistry.org |

| Cu₂O / Oxalamide Ligand | Primary Sulfonamide | (Hetero)aryl Chloride | K₃PO₄, 100 °C | N-(Hetero)aryl Sulfonamide | nih.gov |

| Pd(OAc)₂ (forms Pd-NPs) | Sulfonamide | Aryl Bromide | PEG-400, 35 °C, Air | N-Aryl Sulfonamide | tandfonline.com |

| SPhos Pd G3 | N-Sulfinylamine | Aryl Bromide | HCO₂Cs, Dioxane, 75 °C | Sulfinamide (precursor) | nih.gov |

| Pd(PPh₃)₄ | Cross-conjugated sulfonyl iminoester | Intramolecular | DCM, Room Temp | N-Allyl-N-aryl Sulfonamide | acs.org |

Photoredox Catalysis in Sulfonamide Formation

Visible-light photoredox catalysis has surfaced as a powerful strategy for forging S-N and C-S bonds under exceptionally mild conditions. domainex.co.uk This approach utilizes a photocatalyst (often based on iridium, ruthenium, or organic dyes like eosin (B541160) Y) that, upon light absorption, initiates single-electron transfer (SET) processes to generate radical intermediates from stable precursors. acs.orgthieme-connect.com These radicals then engage in bond-forming reactions to construct the sulfonamide core.

A common strategy involves the generation of an aryl radical from precursors like aryldiazonium salts, aryl dibenzothiophenium salts, or even aryl carboxylic acids. acs.orgnih.govacs.org This aryl radical can be trapped by a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfonyl radical. acs.org The subsequent reaction of this sulfonyl radical with an amine completes the three-component assembly of the sulfonamide. nih.gov Synergistic catalysis, combining a photoredox catalyst with a copper catalyst, has been shown to be highly effective, particularly for coupling with less reactive, electron-deficient amines. acs.orgthieme-connect.com In these systems, the photocatalyst generates the radical species, while the copper catalyst facilitates the final S-N bond formation. acs.org This dual catalytic approach expands the substrate scope and functional group tolerance significantly. thieme-connect.com

Another photoredox strategy focuses on the functionalization of existing sulfonamides. nih.gov Primary sulfonamides can be converted into N-sulfonylimines, which upon interaction with an excited photocatalyst, can undergo fragmentation to release a key sulfonyl radical intermediate. This radical can then be trapped by various radical acceptors, demonstrating the synthetic utility of the sulfonamide group itself. nih.gov

Table 2: Examples of Photoredox-Catalyzed Sulfonamide Synthesis

| Catalyst(s) | Substrates | Key Features | Product Type | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃, CuCl₂ | Aryl Radical Precursor, Amine, DABSO | Synergistic photoredox and copper catalysis; tolerates electron-deficient amines. | N-Aryl Sulfonamide | acs.org |

| Eosin Y (metal-free) | Thiol, Phenylhydrazine | Metal-free, eco-friendly conditions; uses MeCN:H₂O solvent. | Sulfonamide | thieme-connect.com |

| Organic Photocatalyst (e.g., 5CzBn) | N-Sulfonylimine (from sulfonamide), Alkene | Energy transfer catalysis (EnT); generates sulfonyl radical from sulfonamide. | Functionalized Sulfone | nih.gov |

| Cu(MeCN)₄BF₄ (LMCT) | (Hetero)aryl Carboxylic Acid, SO₂, Amine | One-pot decarboxylative halosulfonylation followed by amination. | (Hetero)aryl Sulfonamide | acs.org |

| Acridine Photocatalyst | Alkyl Carboxylic Acid, Sulfinylamine Reagent | Generates alkyl radical from carboxylic acid for addition to S=N bond. | Sulfinamide (precursor) | organic-chemistry.org |

Novel Synthetic Routes and Methodological Innovations

One significant innovation is the development of novel sulfinylating or sulfonylating reagents. For instance, the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) allows for the direct, one-step synthesis of primary sulfonamides from a wide array of organometallic nucleophiles, such as Grignard or organolithium reagents. acs.org This method provides straightforward access to the important Ar-SO₂NH₂ motif from readily available aryl halides. acs.org

Multi-component reactions (MCRs) that assemble sulfonamides from three or more simple starting materials in a single pot are highly attractive for their atom and step economy. thieme-connect.com For example, a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a broad range of sulfonamides through sequential C-S and S-N bond formations. organic-chemistry.org Another innovative approach involves the in situ generation of sulfamoyl radicals, which can then be used in the modular synthesis of both alkenyl and alkyl sulfonamides under mild conditions, a method that has proven effective for the late-stage functionalization of complex drug molecules. acs.org

Other emerging techniques include the use of ultrasound irradiation to accelerate reactions, such as in the one-pot synthesis of isoxazole-sulfonamides, which can proceed at room temperature in aqueous solvent systems. mdpi.com Furthermore, new strategies for activating sulfonyl chlorides or fluorides, such as using N-heterocyclic carbenes (NHCs) as organocatalysts, provide mild and highly efficient routes to sulfonamides from sulfonyl halides and amines. thieme-connect.com

Table 3: Novel and Innovative Methods for Sulfonamide Synthesis

| Methodology | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Direct Primary Sulfonamidation | t-BuONSO, Organometallic Reagent (e.g., ArMgBr) | A novel sulfinylamine reagent allows one-step synthesis of primary sulfonamides. | acs.org |

| Sulfamoyl Radical Generation | In situ radical generation from simple precursors | Modular synthesis of alkyl and alkenyl sulfonamides via sulfamoyl radical intermediates. | acs.org |

| Ultrasound-Assisted Synthesis | Aldehyde, Alkyne-sulfonamide, CAN, H₂O/MeCN | Green chemistry approach using ultrasonic irradiation to promote sulfonamide formation. | mdpi.com |

| Three-Component Synthesis | Nitroarene, Arylboronic acid, K₂S₂O₅ | One-pot synthesis via sequential C-S and S-N coupling. | organic-chemistry.org |

| NHC-Organocatalyzed Sulfonylation | Sulfonyl fluoride (B91410), Amine, N-Heterocyclic Carbene (NHC) | NHC acts as a Brønsted base catalyst to activate the sulfonyl fluoride for mild amination. | thieme-connect.com |

Reaction Mechanisms and Transformational Chemistry of 4 Bromo N,2 Dimethylbenzenesulfonamide Derivatives

Electrophilic Aromatic Substitution Reactions on the Brominated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The regioselectivity of this reaction on the 4-bromo-N,2-dimethylbenzenesulfonamide ring is determined by the directing effects of the existing substituents: the bromo group, the C2-methyl group, and the N,N-dimethylsulfamoyl group.

Bromo Group (-Br): This is a deactivating, ortho-, para-director.

Methyl Group (-CH₃): This is an activating, ortho-, para-director.

N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This is a strongly deactivating, meta-director.

The positions on the benzene ring are C1 (sulfonamide), C2 (methyl), C3 (hydrogen), C4 (bromo), C5 (hydrogen), and C6 (hydrogen). The combined influence of these groups dictates that the most probable sites for electrophilic attack are positions C3 and C5, which are ortho to the activating methyl group and meta to the deactivating sulfonamide group. The steric hindrance from the adjacent methyl and bromo groups also plays a significant role in directing the incoming electrophile.

| Substituent | Position | Electronic Effect | Directing Influence |

| -SO₂N(CH₃)₂ | C1 | Deactivating | Meta (to C3, C5) |

| -CH₃ | C2 | Activating | Ortho, Para (to C3, C6) |

| -Br | C4 | Deactivating | Ortho, Para (to C3, C5) |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the benzene ring can be replaced by a nucleophile in a nucleophilic aromatic substitution (SNA) reaction. Simple aryl halides are generally unreactive towards nucleophiles. libretexts.org However, the reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions, which can stabilize the intermediate. libretexts.orgyoutube.com The N,N-dimethylsulfamoyl group at the para position is a strong electron-withdrawing group, thus activating the C4-Br bond for nucleophilic attack.

The most common mechanism for activated aryl halides is the addition-elimination pathway. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing sulfonamide group.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

Common nucleophiles for this transformation include alkoxides, amines, and thiolates. In cases involving very strong bases like sodium amide (NaNH₂), an alternative elimination-addition mechanism proceeding through a highly reactive benzyne (B1209423) intermediate can occur, potentially leading to a mixture of products. youtube.com

Oxidative and Reductive Transformations of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NR₂) is generally considered robust and stable towards many oxidative and reductive conditions. N-substituted sulfonamides are known to be metabolically stable functional groups. researchgate.net This inherent stability makes them valuable in various applications where resistance to chemical degradation is required. researchgate.net

However, specific reagents and conditions can transform the sulfonamide moiety. While primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can be converted into sulfinates through reductive deamination, N,N-disubstituted sulfonamides like this compound are less susceptible to such reactions. chemrxiv.org More recent strategies have utilized photocatalysis to generate sulfonyl radical intermediates from N-sulfonylimines (derived from primary sulfonamides), enabling a range of new transformations. acs.orgnih.gov

Direct oxidation or reduction of the sulfur atom in a stable tertiary sulfonamide is challenging. Strong reducing agents like lithium aluminum hydride might cleave the S-N or C-S bonds under harsh conditions, but these reactions often lack selectivity. Similarly, powerful oxidizing agents are more likely to react with other parts of the molecule, such as the methyl group on the ring, before affecting the highly oxidized sulfur center of the sulfonamide.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine substituent makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of the reagents. nih.govnih.gov This reaction would allow the synthesis of a wide array of biaryl compounds and other derivatives from this compound. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is highly stereoselective, typically yielding the trans isomer. organic-chemistry.org It provides a direct method for the vinylation of the aromatic ring, expanding the synthetic utility of the starting compound.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Biaryl compound |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Substituted alkene |

Functionalization of N-Substituents and the Sulfonamide Nitrogen

In this compound, the sulfonamide is tertiary (N,N-disubstituted), meaning it lacks an acidic proton on the nitrogen. This makes it generally unreactive towards reactions that typically functionalize primary or secondary sulfonamides, such as N-alkylation or N-acylation. researchgate.net

Functionalization would therefore need to target the N-methyl group or the C2-methyl group on the ring. The reactivity of these methyl groups is generally low, but they could potentially undergo radical halogenation or oxidation under specific, often harsh, conditions. Modern methods involving C-H activation could provide a more direct route to functionalize these positions, but such reactions would need to be highly selective to differentiate between the two methyl groups and other C-H bonds in the molecule.

Recent advances have focused on the conversion of primary sulfonamides into other functional groups by activating them, for example, by forming N-sulfonylimines. chemrxiv.orgacs.org These methods, however, are not directly applicable to tertiary sulfonamides.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states of reactions involving this compound is key to controlling their outcomes.

Electrophilic Aromatic Substitution: The key intermediate is the arenium ion (or sigma complex), a resonance-stabilized carbocation. libretexts.org The stability of this intermediate, influenced by the electronic properties of the ring substituents, determines the rate and regioselectivity of the reaction.

Nucleophilic Aromatic Substitution: In the addition-elimination pathway, the crucial intermediate is the Meisenheimer complex . libretexts.org This is a negatively charged species where the charge is delocalized across the ring and the electron-withdrawing sulfonamide group, which provides significant stabilization.

Transition Metal-Catalyzed Cross-Coupling: The reactions proceed through a catalytic cycle involving distinct organometallic intermediates. In the Suzuki reaction, these include a Pd(II)-aryl halide complex (from oxidative addition), a Pd(II)-di-organo complex (from transmetalation), and finally the reductive elimination step that forms the C-C bond and regenerates the Pd(0) catalyst . wikipedia.orgorganic-chemistry.org

Radical Reactions: Modern photocatalytic approaches can generate sulfonyl radical intermediates from sulfonamide precursors. acs.orgnih.gov These neutral, highly reactive species open up new reaction pathways that are complementary to traditional ionic mechanisms, allowing for novel functionalizations. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For the structural assignment of sulfonamides, both ¹H and ¹³C NMR are indispensable.

¹H NMR and ¹³C NMR Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4-bromo-N,2-dimethylbenzenesulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the substituted benzene (B151609) ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, depending on their coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonyl group and the bromine atom. The N-methyl and the 2-methyl protons will each appear as a singlet, with their chemical shifts influenced by their local electronic environments. For the related compound 4-bromo-2-methylbenzenesulfonamide (B40058), the ¹H NMR spectrum has been reported chemicalbook.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the two methyl carbons and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the bromine atom (C-4) is expected to be shifted to a lower field, while the carbons ortho and para to the bromine will also show characteristic shifts. The carbon attached to the sulfonyl group (C-1) and the methyl-substituted carbon (C-2) will also have distinct chemical shifts. Data for related sulfonamides can provide a reference for the expected chemical shift ranges researchgate.netchemicalbook.com.

Predicted ¹H and ¹³C NMR Data for this compound (Based on analysis of similar compounds)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 115 - 145 |

| N-CH₃ | ~2.5 (s) | ~30 - 40 |

| Ar-CH₃ | ~2.4 (s) | ~20 - 25 |

2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments of the methyl groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of 4-bromo-N,N-dimethylbenzenesulfonamide, a closely related isomer, is 264.14 g/mol nih.gov.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C(aryl) bond. Key fragments would likely include the loss of the methyl group, the entire dimethylamino group, and the SO₂ group. Analysis of the fragmentation of related sulfonamides can provide a guide to the expected fragmentation pattern libretexts.org.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| M, M+2 | Molecular ion |

| M-15 | [M - CH₃]⁺ |

| M-44 | [M - N(CH₃)₂]⁺ |

| M-64 | [M - SO₂]⁺ |

| 183/185 | [Br-C₆H₃-CH₃]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the sulfonyl group, the aromatic ring, and the C-H bonds.

For N-bromo-substituted benzenesulfonamides, the asymmetric and symmetric S=O stretching vibrations typically appear in the ranges of 1391–1331 cm⁻¹ and 1149–1121 cm⁻¹, respectively researchgate.net. The presence of C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower wavenumbers.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| S=O | Asymmetric Stretch | ~1350 |

| S=O | Symmetric Stretch | ~1160 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~2950-2850 |

| C=C | Aromatic Ring Stretch | ~1600-1450 |

| C-Br | Stretch | ~600-500 |

Single Crystal X-ray Diffraction Analysis

While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures like 4-bromo-N-(2-hydroxyphenyl)benzamide provides insights into the potential molecular geometry nih.gov.

Molecular Conformation and Geometry Determination

A single-crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of all atoms. Key parameters that would be determined include:

Bond Lengths: The lengths of the S=O, S-N, S-C, C-C, C-H, and C-Br bonds.

Bond Angles: The angles around the sulfur atom (O-S-O, O-S-N, O-S-C) and within the benzene ring.

Torsion Angles: The dihedral angles that define the conformation of the molecule, particularly the rotation around the S-N and S-C bonds. This would reveal the orientation of the dimethylamino group relative to the brominated phenyl ring.

The conformation of the sulfonamide group and the orientation of the benzene ring would be of particular interest, as these features can influence the biological activity and physical properties of the compound.

Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding)

Analysis of structurally related compounds, for which crystal structures have been determined, reveals common supramolecular motifs in bromo-benzenesulfonamide derivatives. For instance, in the crystal structure of 4-halobenzenesulfonamides (where the halogen is fluorine, chlorine, bromine, or iodine), the packing is significantly influenced by N-H···O hydrogen bonds, forming lamellar structures. researchgate.net In some of these related structures, interlayer halogen bonds of the type Br···O have been observed, contributing to the stability of the crystal lattice. researchgate.net However, it must be emphasized that direct extrapolation of these findings to this compound is speculative without experimental verification. The presence of the N,2-dimethyl substitution would introduce steric and electronic differences that could lead to a distinct crystal packing arrangement.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on crystallographic information files (CIFs) generated from single-crystal X-ray diffraction data. As no crystal structure data for this compound is publicly available, a Hirshfeld surface analysis cannot be conducted.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large molecules like substituted benzenesulfonamides.

DFT studies on analogous compounds are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, in a study of a novel benzenesulfonamide (B165840) derivative, DFT calculations were performed using the B3LYP functional with a 6-31G(d) basis set to examine the optimized molecular structure and harmonic vibrational frequencies. researchgate.net Similar studies on related sulfonamides have used DFT to analyze vibrational modes and assign them based on potential energy distribution (PED) analysis. nih.gov Theoretical investigations on 2,6-diarylbenzenesulfonamides have also utilized DFT to understand through-space NH–π interactions that influence the acidity and proton affinity of the sulfonamide group. sdu.dk

For 4-bromo-N,2-dimethylbenzenesulfonamide, a DFT analysis would predict key structural parameters and electronic properties, as illustrated by the representative data for a similar compound in the table below.

Table 1: Representative DFT-Calculated Properties for a Benzenesulfonamide Analog (Note: This data is illustrative and based on typical values for related compounds, not specifically for this compound.)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy.

Due to their significant computational expense, high-level ab initio methods are typically reserved for smaller molecules or for benchmarking the results obtained from more cost-effective methods like DFT. For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate energy profile for a specific conformational change or to validate the bond lengths and angles predicted by DFT. For example, a study on a benzenesulfonamide derivative employed both DFT and Hartree-Fock (HF) methods with the 6-31G(d) basis set to examine its molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape and dynamic behavior of flexible molecules in different environments (e.g., in solution).

For sulfonamides, which can exhibit rotational freedom around the S-N and Aryl-S bonds, MD simulations are invaluable. A study on an aromatic sulfonamide revealed the presence of two conformational diastereoisomers (syn and anti) in solution due to the hindered rotation around the Aryl-NSO2 bond. researchgate.net MD simulations can quantify the energy barriers between these conformers and determine their relative populations at a given temperature. Recent research on sulfonamide derivatives as BRD4 inhibitors also utilized molecular dynamics simulations to analyze the behavior and confirm the stability of the compounds within the protein's binding pocket over time. nih.gov

In Silico Prediction of Reaction Pathways and Energetics

In silico methods can be used to model chemical reactions, predicting the most likely pathways and their associated energy changes. This involves calculating the energies of reactants, transition states, and products to map out a potential energy surface for the reaction.

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org Computational chemistry can model this reaction to understand its mechanism in detail. For example, theoretical calculations can determine the activation energy required for the nucleophilic attack of the amine on the sulfonyl chloride, providing insights into reaction kinetics. Furthermore, in silico tools can predict potential side reactions or the stability of intermediates. The prediction of biological activity and toxicity can also be performed in silico. For example, the biological activity spectrum and acute toxicity of bromo-derivatives of hydroacridines were predicted using computational web resources. ucj.org.ua

Ligand-Protein Interaction Modeling (Molecular Docking) within a Chemical Probe Context

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery and for understanding how a chemical probe might interact with a biological target.

Benzenesulfonamide derivatives are known to inhibit various enzymes, such as carbonic anhydrases and kinases. nih.govnih.gov In a molecular docking study, a 3D model of the target protein is used as a receptor. The this compound molecule would be treated as a flexible ligand, and a docking algorithm would sample numerous possible binding poses within the protein's active site. Each pose is scored based on an energy function that estimates the binding affinity.

These studies identify key interactions, such as:

Hydrogen bonds: The sulfonamide group's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic interactions: The bromo-dimethylphenyl ring can interact with nonpolar amino acid residues in the binding pocket. nih.gov

Coordination: The sulfonamide group can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrase or metallo-β-lactamases. nih.gov

For example, a docking study of N,N-dimethylbenzenesulfonamide derivatives into the active site of carbonic anhydrase IX (CA IX) was performed to assess their binding mode as potential antiproliferative agents. nih.gov Another study on diaryl sulfonamides as CETP inhibitors revealed that the compounds formed π-π stacking and hydrophobic interactions with key amino acids in the binding pocket. nih.gov

Table 2: Representative Molecular Docking Results for a Sulfonamide Analog with a Protein Target (Note: This data is illustrative and based on typical results from docking studies of related compounds.)

| Parameter | Illustrative Finding |

|---|---|

| Binding Energy (Score) | -7.0 to -9.5 kcal/mol |

| Key Interacting Residues | Val121, His94, Thr199, Tyr359, Ser371 |

| Types of Interactions | Hydrogen bond with Thr199; Hydrophobic interaction with Val121; π-sulfur interaction with His94 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for analogues of this compound, a dataset of structurally similar sulfonamides with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.gov For each compound in the dataset, a set of numerical descriptors is calculated. These descriptors can be:

1D: Molecular weight, atom counts.

2D: Topological indices (e.g., connectivity indices), structural fragments. plos.org

3D: Molecular shape, surface area, volume. researchgate.net

Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that correlates the descriptors with the activity. A robust QSAR model must be validated internally (e.g., using cross-validation, q²) and externally (using a test set of compounds not included in model training). nih.govnih.gov Such models are valuable for predicting the activity of new, unsynthesized analogues and for identifying the key structural features that enhance or diminish activity. Studies on benzenesulfonamide analogs have successfully used QSAR to develop models for anticancer and anti-GBM activity. nih.gov

Table 3: Example of a QSAR Model Equation and its Validation Metrics (Note: This is a generic representation of a QSAR model.)

| Illustrative QSAR Model | |

|---|---|

| Model Equation | log(1/IC₅₀) = 0.75 * XLogP - 0.21 * TPSA + 1.5 * (Indicator_Variable) + 2.34 |

| Correlation Coefficient (r²) | 0.85 (Indicates good fit of the model to the training data) |

| Cross-validated r² (q²) | 0.72 (Indicates good internal predictive ability) |

| External Validation r² (pred_r²) | 0.79 (Indicates good predictive ability for an external test set) |

Advanced Research Applications and Future Directions

4-Bromo-N,2-dimethylbenzenesulfonamide as a Versatile Synthetic Intermediate

The chemical structure of this compound makes it a highly versatile intermediate in organic synthesis. nih.gov The presence of a bromine atom on the aromatic ring is particularly significant, as it serves as a key functional group for a variety of metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromo-substituent can readily participate in well-established transformations such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Heck Reaction: Coupling with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various amines, which is a powerful method for constructing complex aniline (B41778) derivatives. princeton.edu

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. sigmaaldrich.com

Cyanation: Introduction of a cyano group, which can be further elaborated into other functional groups like carboxylic acids or amines.

The ortho-methyl group can exert steric and electronic effects that may influence the reactivity and selectivity of these coupling reactions. Furthermore, the N,2-dimethylbenzenesulfonamide portion of the molecule can act as a directing group or be modified in later synthetic steps. This multifunctionality allows chemists to use this compound as a foundational building block to construct more complex and functionally diverse molecules for various applications, including pharmaceuticals and materials science. nih.gov

Scaffold Derivatization for Exploring New Chemical Space

The exploration of new chemical space is a critical endeavor in drug discovery and materials science, aiming to identify novel molecular architectures with desired properties. The this compound scaffold is an excellent starting point for such exploration through systematic derivatization. researchgate.netresearchgate.net

Key derivatization strategies include:

Modification at the Bromine Position: As mentioned, the bromine atom is a versatile handle for introducing a vast array of substituents via cross-coupling reactions. This allows for the systematic probing of the chemical space around the benzenesulfonamide (B165840) core, which is crucial for establishing structure-activity relationships (SAR). tandfonline.com

Functionalization of the Aromatic Ring: While the existing methyl group provides a point of substitution, further functionalization of the aromatic ring through electrophilic aromatic substitution could be explored, although the directing effects of the existing substituents would need to be carefully considered.

Modification of the Sulfonamide Group: The N,N-dimethyl substitution on the sulfonamide provides stability. However, related primary or secondary sulfonamides (lacking one or both N-methyl groups) are frequently used as key interaction motifs (e.g., zinc-binding groups in enzyme inhibitors) and can be derivatized themselves. rsc.org The "tail approach" in drug design often involves appending various chemical moieties to the sulfonamide nitrogen to enhance target affinity and selectivity. rsc.org

By systematically applying these derivatization techniques, large libraries of compounds based on the this compound scaffold can be generated. This approach allows researchers to navigate and populate new areas of chemical space, increasing the probability of discovering molecules with novel biological activities or material properties. wikipedia.orgbldpharm.com

Investigation of Sulfonamide-Based Scaffolds in Target Identification and Mechanism of Action Studies (Chemical Biology Focus)

The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. researchgate.netacs.orgresearchgate.net This makes sulfonamide-based compounds, including derivatives of this compound, valuable tools in chemical biology for identifying new drug targets and elucidating their mechanisms of action. nih.govprinceton.edu

The general utility of the sulfonamide scaffold stems from its ability to act as a hydrogen bond donor and acceptor, and in its deprotonated state, as a metal-coordinating group. This allows it to mimic the transition state of enzymatic reactions or fit into specific binding pockets of receptors and enzymes. wikipedia.orgtandfonline.com

Enzyme and Receptor Binding Affinity Studies and Inhibition Mechanisms

Sulfonamide derivatives are well-known inhibitors of a variety of enzymes, most notably carbonic anhydrases (CAs). sigmaaldrich.comdrugbank.com The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group that coordinates to the Zn(II) ion in the active site of CAs, leading to potent inhibition. tandfonline.comresearchgate.net While this compound itself has a tertiary sulfonamide group and cannot bind in this canonical manner, related primary or secondary benzenesulfonamide derivatives are extensively studied for this purpose. researchgate.net

The inhibition mechanism often involves the sulfonamide anion (R-SO₂NH⁻) binding to the zinc ion, displacing a zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis. mdpi.com The rest of the molecule, often referred to as the "tail," extends into the active site cavity, where it can form additional interactions with amino acid residues, conferring isoform selectivity. tandfonline.comrsc.orgresearchgate.net

Beyond carbonic anhydrases, sulfonamides have been shown to inhibit other enzymes and bind to various receptors. For example, they are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase in bacteria, which is the basis of their antibacterial activity. wikipedia.org Other targets include kinases, proteases, and G-protein coupled receptors. nih.gov

Table 1: Examples of Benzenesulfonamide Derivatives and their Enzyme Inhibition

| Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

|---|---|---|---|

| Ureido-substituted benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | 20.3 nM - 30.1 nM | tandfonline.com |

| Thiazolone-based benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | 10.93 nM - 25.06 nM | nih.gov |

| Diamide-based benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Selective with SI > 900 vs hCA I | rsc.org |

| Dichloro-triazine sulfa drugs | Carbonic Anhydrase II (bCA II) | 1.49 µM - 105.3 µM | researchgate.net |

| Cyclohexylmethylamino-benzenesulfonamides | Influenza Hemagglutinin (HA) | 86 nM - 210 nM (EC₅₀) | nih.gov |

Chemical Probe Development

A chemical probe is a small molecule designed to selectively bind to a specific biological target (like a protein) and modulate its function. These probes are invaluable for studying protein function in a cellular context and for validating new drug targets. The sulfonamide scaffold is an excellent starting point for probe development. nih.gov

Starting from a sulfonamide hit that shows affinity for a target, a chemical probe can be developed by appending a tag for visualization or affinity purification. For example:

Fluorescent Probes: A fluorophore can be attached to the sulfonamide scaffold. The resulting probe can be used in fluorescence microscopy to visualize the subcellular localization of the target protein. acs.org

Biotinylated Probes: Attaching a biotin (B1667282) tag allows for the pull-down and identification of the target protein and its binding partners from cell lysates using streptavidin-coated beads. nih.gov

Photoaffinity Probes: Incorporating a photoreactive group (like an aryl azide) creates a probe that can be covalently cross-linked to its target upon UV irradiation. This enables the unambiguous identification of the direct binding target. nih.gov

The structure of this compound offers sites, particularly via derivatization of the bromo group, where such tags could be installed without disrupting the core interactions with a potential target protein.

Catalytic Applications of Benzenesulfonamide Derivatives

While benzenesulfonamides are most famous for their biological activity, they are also gaining attention in the field of catalysis, particularly in asymmetric synthesis. researchgate.net Chiral, non-racemic sulfonamides can serve as effective ligands for transition metal catalysts or as organocatalysts themselves.

The sulfonamide group's properties are key to its catalytic function:

Acidity: The N-H proton of primary and secondary sulfonamides is acidic, allowing it to act as a hydrogen-bond donor. This is a crucial interaction for activating substrates and controlling stereochemistry in organocatalysis. acs.org

Coordinating Ability: The oxygen and nitrogen atoms of the sulfonamide group can coordinate to metal centers, influencing the electronic and steric environment of the catalyst.

Recent research has demonstrated the use of bifunctional sulfonamide-based organocatalysts (e.g., thiourea-sulfonamides or squaramide-sulfonamides) in a variety of asymmetric reactions. acs.org Furthermore, chiral sulfonamide ligands have been employed in metal-catalyzed processes like asymmetric hydrogenation and C-H functionalization. researchgate.netacs.org For example, a palladium/copper co-catalyzed system using a mono-N-protected amino acid ligand was developed for the enantioselective C-H carbonylation of prochiral sulfonamides. acs.org While the synthesis of benzenesulfonamides often employs catalysis, their direct application as catalysts or ligands is an evolving area of research with significant potential. nih.govprinceton.eduacs.org

Potential in Materials Science Research

The application of benzenesulfonamide derivatives is also emerging in the field of materials science. The structural features of these compounds can be exploited to create new functional materials. For example, the rigid aromatic core combined with the polar sulfonamide group can lead to materials with interesting self-assembly properties, liquid crystalline phases, or nonlinear optical (NLO) behavior. tandfonline.com

Some potential applications include:

Polymers and Resins: N-substituted sulfonamides have been used as plasticizers for various polymers, imparting flexibility and modifying physical properties. For example, mixtures of o- and p-toluenesulfonamide (B41071) are used as plasticizers for polyamide resins.

Functional Dyes: The benzenesulfonamide core can be incorporated into larger chromophore systems for use as dyes or pigments. sigmaaldrich.com

Organic Frameworks: The defined geometry and hydrogen bonding capabilities of sulfonamides make them potential building blocks for the construction of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Isoxazole (B147169) Synthesis: Sulfonamides can be used in the synthesis of isoxazole derivatives, which are not only important in medicinal chemistry but also find use in materials science and agrochemical research. mdpi.com

The specific compound this compound, with its potential for polymerization or incorporation into larger structures via its bromo-functional handle, represents a candidate for the development of new functional materials.

Future Research Avenues and Untapped Potential of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold has proven to be a remarkably versatile and enduring framework in the realm of medicinal chemistry and drug discovery. nih.govdrugbank.com While numerous drugs incorporating this moiety have been developed, the potential for creating novel therapeutics by exploring new substitution patterns and therapeutic targets remains vast. The future of research into substituted benzenesulfonamides is poised to move in several exciting directions, leveraging both established knowledge and cutting-edge technologies.

One of the most promising future directions lies in the continued development of isoform-selective inhibitors. nih.gov For instance, the carbonic anhydrase (CA) family has at least 15 known human isoforms, many of which are implicated in distinct physiological and pathological processes. tandfonline.com While some non-selective CA inhibitors are used clinically for conditions like glaucoma, developing inhibitors that can selectively target tumor-associated isoforms (like CA IX and XII) over cytosolic ones (CA I and II) could lead to more effective anticancer agents with fewer side effects. nih.govtandfonline.com Future research will likely focus on designing compounds with unique structural features that exploit the subtle differences in the active sites of these isoforms. This could involve the synthesis of benzenesulfonamides with novel "tail" moieties—appendages to the core structure that can interact with regions outside the conserved active site, thereby conferring selectivity. acs.org

Another significant area of untapped potential is the application of substituted benzenesulfonamides as antibacterial agents. nih.gov With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. nih.gov Benzenesulfonamides have been shown to inhibit bacterial enzymes, and further exploration of their mechanism of action could lead to the development of potent new therapies. nih.govnih.gov Research could focus on designing sulfonamides that target essential bacterial enzymes that have no counterpart in humans, which would be an effective strategy to minimize toxicity.

The exploration of benzenesulfonamides as anticonvulsant agents also presents a promising avenue for future research. nih.govepa.gov Certain isoforms of carbonic anhydrase, such as hCA II and hCA VII, are linked to epileptogenesis, and inhibitors of these enzymes have shown anticonvulsant activity in preclinical models. nih.gov Future studies could aim to develop brain-penetrant, isoform-selective CA inhibitors to provide more effective and safer treatments for epilepsy.

Furthermore, the integration of computational methods, such as molecular docking and dynamic simulations, will be crucial in guiding the rational design of new benzenesulfonamide derivatives. These techniques can help to predict the binding modes of inhibitors to their target enzymes and to identify key interactions that can be optimized to improve potency and selectivity. nih.gov This in-silico approach, combined with high-throughput screening and advanced synthetic methodologies, will accelerate the discovery of new lead compounds.

The potential applications of substituted benzenesulfonamides are not limited to enzyme inhibition. Their unique chemical properties could be exploited in the development of new materials, such as polymers or sensors. The ability of the sulfonamide group to participate in hydrogen bonding and other non-covalent interactions makes it an attractive functional group for creating materials with specific properties.

Detailed Research Findings

While specific research findings for this compound are not widely published, extensive research on the broader class of substituted benzenesulfonamides provides a strong foundation for understanding its potential biological activities.

Carbonic Anhydrase Inhibition: A significant body of research has focused on benzenesulfonamides as inhibitors of carbonic anhydrases (CAs). nih.govtandfonline.comacs.orgtubitak.gov.tr Studies have shown that the substitution pattern on the benzene (B151609) ring and the sulfonamide nitrogen plays a crucial role in determining the inhibitory potency and isoform selectivity. For example, certain derivatives have been found to be potent inhibitors of tumor-associated CA isoforms IX and XII, making them promising candidates for anticancer drug development. nih.gov

Anticonvulsant Activity: Research has demonstrated that some benzenesulfonamide derivatives exhibit significant anticonvulsant effects. nih.govepa.gov This activity is often linked to the inhibition of specific brain-expressed carbonic anhydrase isoforms, such as hCA II and hCA VII. nih.gov

Antibacterial and Antifungal Properties: The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. nih.govrjptonline.org Research into various substituted benzenesulfonamides has revealed that many possess antibacterial and antifungal activity, often by inhibiting essential metabolic pathways in microorganisms. nih.govrjptonline.org

Anti-inflammatory Activity: Some N-aryl substituted benzenesulfonamides have been synthesized and shown to possess anti-inflammatory properties. cjpas.net

These findings highlight the diverse biological activities of substituted benzenesulfonamides and suggest that this compound could potentially exhibit similar properties. However, dedicated experimental studies are required to confirm this.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromo-2-methylbenzenesulfonyl chloride | 139937-37-4 | C₇H₆BrClO₂S | 269.54 |

| 4-bromo-2-methylbenzenesulfonamide (B40058) | 116340-67-1 | C₇H₈BrNO₂S | 250.11 |

| 4-bromo-N,N-dimethylbenzenesulfonamide | 707-60-8 | C₈H₁₀BrNO₂S | 264.14 |

Interactive Data Table: Biological Activities of Substituted Benzenesulfonamides

| Compound Class | Therapeutic Target | Observed Activity | Key Research Finding |

| Benzenesulfonamides | Carbonic Anhydrases (CAs) | Enzyme Inhibition | Potent inhibition of various CA isoforms, with potential for isoform-selective inhibitors. nih.govtandfonline.comacs.org |

| Benzenesulfonamides | Bacterial Enzymes | Antibacterial | Inhibition of essential metabolic pathways in bacteria. nih.govnih.gov |

| Benzenesulfonamides | CNS Receptors/Enzymes | Anticonvulsant | Effective in preclinical models of epilepsy, often linked to CA inhibition. nih.govepa.gov |

| N-Aryl Benzenesulfonamides | Inflammatory Pathways | Anti-inflammatory | Demonstrated anti-inflammatory effects in experimental assays. cjpas.net |

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N,2-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-methylaniline derivatives followed by bromination. Key steps include:

- Sulfonylation : Reacting 2-methylaniline with benzenesulfonyl chloride in a basic medium (e.g., pyridine) at 0–5°C to form N-(2-methylphenyl)benzenesulfonamide.

- Bromination : Introducing bromine at the para position using electrophilic substitution (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions).

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1 : Comparison of Bromination Methods

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Br₂/AcOH | Acetic Acid | 25 | 72 | 95% |

| NBS (AIBN) | CCl₄ | 80 | 85 | 98% |

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.4–2.6 ppm for N-CH₃ and 2.1 ppm for C-CH₃), and sulfonamide NH (δ 5.8 ppm, if present). ¹³C NMR confirms quaternary carbons adjacent to Br (δ 120–125 ppm) .

- IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality.

- MS : Molecular ion [M+H]⁺ at m/z 302 (C₈H₁₀BrNO₂S) with fragments at m/z 183 (loss of Br) and m/z 91 (tropylium ion).

Advanced Research Questions

Q. What strategies are effective in analyzing the crystal structure of this compound using X-ray diffraction, and how do intermolecular interactions influence its solid-state properties?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Refinement with SHELXL yields R-factor < 0.05 .

- Intermolecular Interactions : Br···π interactions (3.5 Å) and hydrogen bonds (N–H···O=S, 2.8 Å) stabilize the lattice, affecting melting points and solubility.

Table 2 : Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P 1 2₁/c₁ |

| a, b, c (Å) | 8.21, 10.53, 15.67 |

| Z | 4 |

| R-factor | 0.039 |

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study electronic properties (HOMO-LUMO gap ~4.5 eV) and electrophilic sites (MEP maps show high electron density near Br) .

- Docking Studies : Use AutoDock Vina to simulate binding to serine proteases (e.g., carbonic anhydrase). The sulfonamide group coordinates Zn²⁺ in the active site, while Br enhances hydrophobic interactions (binding energy: −8.2 kcal/mol) .

Table 3 : Docking Results vs. Analogues

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| 4-Bromo derivative | Carbonic anhydrase | −8.2 |

| 4-Chloro derivative | Carbonic anhydrase | −7.6 |

Contradictions and Validation

- Synthetic Yields : reports yields up to 85% using NBS, while traditional bromination (Br₂/AcOH) gives lower yields (72%). This discrepancy highlights the need for reagent optimization based on scalability and safety .

- Biological Activity : While sulfonamides are known enzyme inhibitors, notes variability in potency depending on substituents (e.g., Br vs. CF₃), necessitating structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.